S-Gboxin is a potent inhibitor of oxidative phosphorylation (OXPHOS), a crucial process for energy production within cells. While its exact source and classification require further clarification, S-Gboxin has emerged as a valuable tool in scientific research, particularly in oncology and mitochondrial biology. Its ability to disrupt OXPHOS has made it particularly relevant for studying cancer cell metabolism and exploring potential therapeutic targets. []
S-Gboxin exhibits its primary mechanism of action by inhibiting oxidative phosphorylation (OXPHOS). [] It disrupts the activity of ATP synthase, a key enzyme responsible for ATP production within mitochondria, thereby hindering energy production in cells. This energy depletion can trigger various downstream effects, including mitochondrial fragmentation and ultimately cell death.
S-Gboxin demonstrates potential as a tool for studying cancer cell sensitivity to OXPHOS inhibition. Research suggests that cancer cells with higher OXPHOS activity and silenced Nicotinamide N-methyltransferase (NNMT) expression exhibit increased sensitivity to S-Gboxin. [] This finding highlights the potential of S-Gboxin in investigating the role of the NNMT-DNMT1 axis in cancer cell dependence on mitochondrial OXPHOS, potentially paving the way for personalized OXPHOS-targeting cancer therapies.
The ability of S-Gboxin to induce mitochondrial fragmentation through the upregulation of mitochondrial fission dynamin-related protein 1 and the downregulation of optic atrophy 1 proteins signifies its potential in studying mitochondrial dynamics. [] This modulation of mitochondrial dynamics suggests a possible role of S-Gboxin in investigating mitochondrial dysfunction-related diseases and exploring targeted therapeutic interventions.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6